molecular formula C8H6ClFO3 B7966621 2-Chloro-5-fluoro-3-methoxybenzoic acid

2-Chloro-5-fluoro-3-methoxybenzoic acid

Cat. No.: B7966621
M. Wt: 204.58 g/mol
InChI Key: XSXKJUFKTNEXPC-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-3-methoxybenzoic acid typically involves the chlorination, fluorination, and methoxylation of benzoic acid derivatives. One common method includes the following steps:

    Chlorination: Starting with 3-methoxybenzoic acid, chlorination is carried out using thionyl chloride (SOCl2) to introduce the chloro group.

    Fluorination: The chloro derivative is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst.

    Methoxylation: Finally, the methoxy group is introduced through a reaction with methanol in the presence of a base like sodium methoxide (NaOCH3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to form derivatives with reduced functional groups using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like NaOH or KOtBu in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted benzoic acids or esters.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-5-fluoro-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 2-Chloro-3-methoxybenzoic acid
  • 2-Fluoro-5-methoxybenzoic acid
  • 2-Chloro-5-fluoro-3-methylbenzoic acid

Comparison: 2-Chloro-5-fluoro-3-methoxybenzoic acid is unique due to the combination of chloro, fluoro, and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-chloro-5-fluoro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXKJUFKTNEXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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